GDC-0339
Overview
Description
GDC-0339 is a novel small molecule pan-Pim kinase inhibitor that was discovered as a potential treatment for multiple myeloma . Pim kinases are a family of serine/threonine kinases that play a crucial role in cell survival and proliferation. Inhibiting these kinases can potentially halt the progression of certain cancers, making this compound a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GDC-0339 involves multiple steps, including the formation of a diaminopyrazole core structure. The synthetic route typically starts with the preparation of key intermediates, followed by their coupling under specific reaction conditions. For example, one of the steps involves the reaction of a pyrazole derivative with an amine under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
GDC-0339 undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the intramolecular rearrangement catalyzed by cytochrome P450 enzymes, specifically CYP1A1 .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions often involve specific temperatures, pH levels, and the presence of catalysts .
Major Products
The major products formed from the reactions of this compound include its metabolites, which are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance .
Scientific Research Applications
Mechanism of Action
GDC-0339 exerts its effects by inhibiting Pim kinases, which are involved in various cellular processes such as cell cycle progression and apoptosis. By binding to the active site of these kinases, this compound prevents their phosphorylation activity, leading to the inhibition of downstream signaling pathways that promote cell survival and proliferation . This mechanism makes it a potent anti-cancer agent, particularly in the context of multiple myeloma .
Comparison with Similar Compounds
Similar Compounds
AZD1208: Another pan-Pim kinase inhibitor with similar potency and selectivity.
TP-3654: A second-generation Pim kinase inhibitor with distinct pharmacokinetic properties.
XL413: A selective inhibitor of cell division cycle 7 homolog kinase, which also targets Pim kinases.
Uniqueness of GDC-0339
This compound stands out due to its high oral bioavailability and well-tolerated profile in preclinical studies. Its unique chemical structure allows for efficient binding to the active site of Pim kinases, making it a potent inhibitor with promising therapeutic potential .
Properties
IUPAC Name |
5-amino-N-[5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methylpyrazol-4-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N7OS/c1-29-20(30-7-5-10(21)13(24)6-8-30)14(9-26-29)27-18(31)16-17(25)32-19(28-16)15-11(22)3-2-4-12(15)23/h2-4,9-10,13H,5-8,24-25H2,1H3,(H,27,31)/t10-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXVGMQFCYBLTL-ZWNOBZJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)C2=C(SC(=N2)C3=C(C=CC=C3F)F)N)N4CCC(C(CC4)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)NC(=O)C2=C(SC(=N2)C3=C(C=CC=C3F)F)N)N4CC[C@H]([C@@H](CC4)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N7OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1428569-85-0 | |
Record name | GDC-0339 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428569850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GDC-0339 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PRJ7DX38T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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